1,3-Bis(isocyanatomethyl)benzene
Overview
Description
1,3-Bis(isocyanatomethyl)benzene, also known as m-xylylene diisocyanate, is an organic compound with the molecular formula C10H8N2O2. It is a colorless liquid that is primarily used in the production of polymers and coatings due to its high reactivity and ability to form strong bonds. This compound is known for its excellent yellowing resistance and weather resistance, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(isocyanatomethyl)benzene is typically synthesized through the reaction of m-xylylenediamine with phosgene. due to the toxicity of phosgene, alternative methods have been explored. One such method involves the reaction of m-xylylenediamine with bis(trichloromethyl) carbonate. The optimal conditions for this reaction include a molar ratio of m-xylylenediamine to bis(trichloromethyl) carbonate of 1.2:1.0, a reaction temperature of 125°C, and a reaction time of 8 hours. Under these conditions, the yield of this compound can reach up to 83.35% .
Industrial Production Methods
In industrial settings, the production of this compound often involves the liquid-phase reaction of m-xylylenediamine with phosgene. This method, while effective, poses significant safety and environmental concerns due to the use of phosgene. As a result, there is ongoing research to develop safer and more environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can polymerize to form polyurethanes and other polymers.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from reactions with this compound include polyurethanes, ureas, and carbamates. These products are widely used in the production of foams, coatings, adhesives, and elastomers .
Scientific Research Applications
1,3-Bis(isocyanatomethyl)benzene has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various polymers and materials.
Biology: It is used in the development of biomaterials and drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and implants.
Mechanism of Action
The mechanism of action of 1,3-Bis(isocyanatomethyl)benzene involves its high reactivity with compounds containing active hydrogen atoms, such as alcohols and amines. This reactivity is due to the presence of isocyanate groups, which can form strong covalent bonds with nucleophiles. The compound’s ability to form cross-linked networks makes it valuable in the production of durable and resistant materials .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Phenylene diisocyanate
- Hexamethylene diisocyanate
- Isophorone diisocyanate
- Methylenediphenyl diisocyanate
Uniqueness
Compared to similar compounds, 1,3-Bis(isocyanatomethyl)benzene offers unique advantages such as higher yellowing resistance and better weather resistance. These properties make it particularly suitable for applications requiring long-term durability and stability .
Properties
IUPAC Name |
1,3-bis(isocyanatomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTZISZSHSCFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN=C=O)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5038919 | |
Record name | 1,3-Bis(isocyanatomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5038919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3634-83-1 | |
Record name | m-Xylylene diisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3634-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(isocyanatomethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003634831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-bis(isocyanatomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Bis(isocyanatomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5038919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(isocyanatomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-BIS(ISOCYANATOMETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D85XJ1813J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1,3-Bis(isocyanatomethyl)benzene?
A1: this compound is not a pharmaceutical compound. It's a diisocyanate primarily used as a building block in polyurethane synthesis. It's known for its role in creating materials with excellent yellowing resistance and weather resistance, making it suitable for various applications like optical polymer composite materials, construction, and the automotive industry. []
Q2: Why is there a need for alternative synthesis methods for this compound?
A2: Traditional production methods for this compound rely on phosgene, a highly toxic substance. [] This poses significant safety and environmental concerns. Therefore, researchers are actively exploring greener and safer synthesis routes, such as using bis(trichloromethyl) carbonate as a phosgene substitute. []
Q3: What are the potential advantages of using this compound in polyurethane synthesis?
A4: Studies have shown that polyurethanes synthesized using this compound can exhibit high refractive indices and Abbe numbers, properties desirable for optical applications. [] These polyurethanes have demonstrated refractive indices comparable to inorganic flint glasses, which is remarkable for organic polymers. []
Q4: How does the structure of this compound influence the properties of the resulting polyurethanes?
A4: The presence of the rigid aromatic ring in this compound likely contributes to the higher glass transition temperatures (Tg) observed in polyurethanes synthesized with this diisocyanate. [] These higher Tg values, ranging from 105°C to 130°C, suggest enhanced thermal stability, making them suitable for applications requiring durability at elevated temperatures. []
Q5: Has the safety of this compound been assessed for food contact applications?
A5: Yes, the European Food Safety Authority (EFSA) has conducted a safety evaluation of this compound for potential use in food contact materials. [] The study focused on its use as a co-monomer in multilayer film coatings. []
Q6: What were the findings of the EFSA safety evaluation?
A6: The EFSA study found that this compound rapidly hydrolyzes into 1,3-benzenedimethanamine upon contact with water or gastric fluid simulants. [] Both the parent compound and its hydrolysis product were found to be non-genotoxic in in vitro and in vivo tests. []
Q7: Are there any restrictions on using this compound in food contact materials?
A7: EFSA concluded that using this compound in food contact materials is acceptable as long as the migration of its hydrolysis product, 1,3-benzenedimethanamine, does not exceed 0.05 mg/kg of food. [] This highlights the importance of controlling the potential migration of the compound's breakdown product to ensure consumer safety. []
Q8: Are there any studies on the dynamic rheological behaviors of polyurethanes containing this compound?
A8: Research has investigated thermoplastic polyurethane elastomers (TPU) using this compound as a hard segment extender. [] These studies revealed that increasing the hard segment content, including this compound, leads to higher storage modulus (G'), loss modulus (G"), and complex viscosity (η*) of the TPU blends. []
Q9: What are the implications of these rheological findings?
A9: The increased modulus and viscosity with higher this compound content suggest a more rigid and less flowable material. [] This information is crucial for understanding the processing behavior of these TPUs and tailoring their properties for specific applications. []
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